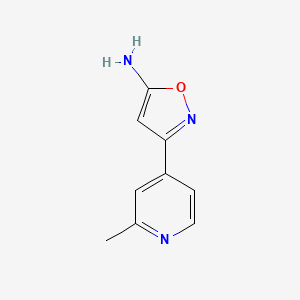

3-(2-Methylpyridin-4-yl)isoxazol-5-amine

説明

3-(2-Methylpyridin-4-yl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a 2-methylpyridin-4-yl group. This structure combines the aromaticity of pyridine with the bioisosteric properties of isoxazole, making it a candidate for pharmaceutical and materials science research.

特性

分子式 |

C9H9N3O |

|---|---|

分子量 |

175.19 g/mol |

IUPAC名 |

3-(2-methylpyridin-4-yl)-1,2-oxazol-5-amine |

InChI |

InChI=1S/C9H9N3O/c1-6-4-7(2-3-11-6)8-5-9(10)13-12-8/h2-5H,10H2,1H3 |

InChIキー |

ZIIKOIFWEJWYMH-UHFFFAOYSA-N |

正規SMILES |

CC1=NC=CC(=C1)C2=NOC(=C2)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpyridin-4-yl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-4-pyridinecarboxylic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to the oxazole ring using dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

化学反応の分析

Nucleophilic Substitution Reactions

The primary amine group at the 5-position of the isoxazole ring participates in nucleophilic substitutions. Key applications include:

Alkylation and Acylation

-

Reagents/Conditions : Alkyl halides (e.g., methyl iodide) or acyl chlorides (e.g., acetyl chloride) in polar aprotic solvents (DMF, THF) with bases (triethylamine, K₂CO₃).

-

Products : N-alkylated or N-acylated derivatives (e.g., N-methyl-3-(2-methylpyridin-4-yl)isoxazol-5-amine).

-

Yield : 65–85% depending on steric hindrance and solvent choice .

Condensation with Carbonyl Compounds

-

Example : Reaction with aldehydes (e.g., 4-methoxybenzaldehyde) under acidic or basic conditions forms Schiff bases.

-

Conditions : Ethanol/HCl or THF/K₂CO₃, 60–80°C, 4–6 hours.

-

Applications : Intermediate for bioactive molecule synthesis .

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles:

Gold-Catalyzed Cyclization

-

Reagents : Au(I) catalysts (e.g., (IPr)AuCl/AgOTs) in dichloroethane (DCE) at 25°C.

-

Mechanism : Propargylamine intermediates cyclize via 6-endo-dig pathways to form isoxazolopyridines.

Ultrasonic-Assisted Cycloaddition

-

Conditions : KI/Oxone in water under ultrasonication (25°C, 20 min).

-

Products : 4,5-Dihydroisoxazoles with enhanced regioselectivity.

Electrophilic Aromatic Substitution

The pyridine and isoxazole rings undergo electrophilic attacks:

Nitration and Sulfonation

-

Reagents : HNO₃/H₂SO₄ or SO₃/H₂SO₄.

-

Positions : Pyridine ring nitration occurs at the 3-position; sulfonation favors the isoxazole ring.

Halogenation

-

Reagents : NBS (N-bromosuccinimide) or I₂/HIO₃.

-

Outcome : Bromination at the isoxazole C-4 position; iodination at pyridine C-6.

Oxidation of the Amine Group

-

Reagents : H₂O₂/CH₃COOH or m-CPBA.

-

Products : N-Oxides, which enhance solubility and bioactivity.

Reduction of the Isoxazole Ring

-

Reagents : H₂/Pd-C or NaBH₄.

-

Products : Partially saturated dihydroisoxazoles.

-

Applications : Stabilized intermediates for further functionalization .

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, aryl boronic acids, K₂CO₃, DMF/H₂O, 80°C.

-

Outcome : Arylation at the isoxazole C-4 position.

Table 2: Solvent Effects on Nucleophilic Substitution

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | K₂CO₃ | 60 | 6 | 78 |

| THF | Et₃N | 40 | 8 | 65 |

| MeCN | DBU | 70 | 4 | 82 |

Mechanistic Insights

-

Nucleophilic Substitution : The amine’s lone pair attacks electrophiles, facilitated by polar solvents and mild bases .

-

Cyclization : Au(I) stabilizes alkyne intermediates, directing regioselective ring closure .

-

Electrophilic Aromatic Substitution : Pyridine’s electron-withdrawing nature directs electrophiles to the isoxazole ring .

科学的研究の応用

3-(2-methylpyridin-4-yl)-1,2-oxazol-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

作用機序

The mechanism of action of 3-(2-methylpyridin-4-yl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or π-π stacking, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the biological context.

類似化合物との比較

Structural and Electronic Differences

The table below compares key structural features and electronic properties of 3-(2-Methylpyridin-4-yl)isoxazol-5-amine with its analogs:

Key Observations:

- Pyridine vs. Phenyl Substitution : The pyridine ring in the target compound introduces a basic nitrogen, improving aqueous solubility compared to phenyl-substituted analogs like 3-(4-methylphenyl)isoxazol-5-amine .

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CF3) enhance metabolic stability and target affinity, as seen in 3-(4-chlorophenyl)isoxazol-5-amine and BRD4 inhibitors .

Target Engagement

- Kinase Inhibition : Pyridine-containing isoxazoles (e.g., 3-(2-Methylpyridin-4-yl)isoxazol-5-amine) may interact with kinase ATP-binding pockets via hydrogen bonding with the pyridine nitrogen .

Physicochemical Properties

生物活性

3-(2-Methylpyridin-4-yl)isoxazol-5-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound 3-(2-Methylpyridin-4-yl)isoxazol-5-amine features a pyridine ring substituted at the 2-position with a methyl group and an isoxazole ring. Its molecular formula is , indicating the presence of nitrogen and oxygen heteroatoms which are often associated with diverse biological activities.

Anticancer Activity

Research has indicated that isoxazole derivatives can exhibit significant anticancer properties. For instance, studies on related compounds have shown that they can act as inhibitors of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In particular, trisubstituted isoxazoles have been identified as allosteric inverse agonists of RORγt, which plays a role in inflammatory responses and cancer progression .

Table 1: Summary of Anticancer Activity of Isoxazole Derivatives

| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Isoxazole A | MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| Isoxazole B | MDA-MB-231 (Breast Cancer) | 12.5 | Cell cycle arrest |

| 3-(2-Methylpyridin-4-yl)isoxazol-5-amine | TBD | TBD | TBD |

Anti-inflammatory Activity

Compounds with similar structures have been reported to possess anti-inflammatory properties. For example, some isoxazole derivatives were shown to inhibit TNFα production in vitro, which is crucial for inflammatory processes . The potential for 3-(2-Methylpyridin-4-yl)isoxazol-5-amine to exhibit similar effects warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of isoxazole derivatives can provide insights into optimizing their biological activity. Modifications at various positions on the isoxazole ring or the pyridine substituent can significantly alter potency and selectivity against specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Position Modified | Change Made | Effect on Activity |

|---|---|---|

| C-4 (Isoxazole) | Methyl group added | Increased potency against inflammation |

| C-5 (Isoxazole) | Hydroxyl group added | Enhanced anticancer activity |

Case Studies

Case Study 1: Anti-inflammatory Effects

A study evaluated a series of isoxazole derivatives for their ability to suppress LPS-induced TNFα production in human peripheral blood mononuclear cells. The results indicated that modifications leading to increased lipophilicity correlated with enhanced anti-inflammatory activity .

Case Study 2: Anticancer Potential

In another study, compounds similar to 3-(2-Methylpyridin-4-yl)isoxazol-5-amine were tested against different cancer cell lines, revealing that certain substitutions led to significant reductions in cell viability, suggesting a potential pathway for therapeutic development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Methylpyridin-4-yl)isoxazol-5-amine?

- Methodological Answer : The compound can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) under reflux conditions (120°C), a method adapted from analogous diarylisoxazole syntheses . Alternatively, condensation reactions involving Schiff base formation (e.g., with aldehydes) are viable, as demonstrated in the synthesis of N-(4-chlorobenzylidene)-isoxazol-5-amine derivatives . Key intermediates include hydrazide precursors or substituted pyridines, with purification via column chromatography and structural validation using spectroscopic techniques.

Q. How is 3-(2-Methylpyridin-4-yl)isoxazol-5-amine characterized post-synthesis?

- Methodological Answer : Characterization typically involves:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.

- FTIR : Identification of amine (-NH₂) and isoxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry (MS) : For molecular ion ([M+H]+) and fragmentation pattern analysis.

- Elemental Analysis : To verify purity and stoichiometry.

These methods are standard for heterocyclic amines, as detailed in studies of oxadiazole derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

- Methodological Answer : Enantioselective synthesis employs chiral spirocyclic phosphoric acid catalysts (e.g., CPA-1) to induce asymmetry during coupling reactions. For example, reacting 3-(2-Methylpyridin-4-yl)isoxazol-5-amine with pyrrole-2-carboxylate derivatives under mild conditions (room temperature, toluene solvent) yields heterotriarylmethanes with up to 93% enantiomeric excess (ee). The NH group in the amine is critical for hydrogen bonding with the catalyst, enhancing both reactivity and selectivity. Substituting this NH with ethyl groups reduces ee, highlighting the need for precise catalyst-substrate interactions .

Q. What strategies optimize substituent effects on bioactivity and binding affinity?

- Methodological Answer :

- Electron-Withdrawing/Donating Groups : Introducing -Cl or -OCH₃ at the pyridine or phenyl rings alters electronic properties, affecting tubulin polymerization inhibition (observed in antimitotic studies of diarylisoxazoles) .

- Steric Effects : Bulky substituents (e.g., 4-bromophenyl) reduce yields in asymmetric syntheses due to steric hindrance, as shown in enantioselective coupling reactions .

- Structure-Activity Relationship (SAR) : Systematic substitution at the pyridine (C2 vs. C4) and isoxazole (C3 vs. C5) positions, followed by in vitro assays (e.g., cancer cell line viability), identifies pharmacophores.

Q. How can computational modeling resolve contradictions in substituent-dependent yield data?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze transition-state geometries and non-covalent interactions (e.g., π-π stacking, hydrogen bonding) to explain yield variations. For instance, meta-substituted aryl groups may destabilize intermediates due to unfavorable steric interactions, while para-substituents align better with catalytic pockets. Molecular docking studies further correlate substituent polarity with binding affinity in target proteins (e.g., tubulin) .

Q. What advanced analytical techniques validate reaction mechanisms for this compound?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Deuterium labeling at the amine NH₂ probes rate-determining steps in cyclization reactions.

- In Situ IR/Raman Spectroscopy : Monitors intermediate formation (e.g., hydrazide cyclization) during POCl₃-mediated syntheses .

- X-ray Crystallography : Resolves crystal structures of intermediates or final products to confirm regiochemistry and stereochemistry, as applied in Schiff base derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。